Methyl 3-(tert-butoxy)bicyclo[1.1.1]pentane-1-carboxylate
Description
Properties
Molecular Formula |
C11H18O3 |
|---|---|
Molecular Weight |
198.26 g/mol |
IUPAC Name |
methyl 3-[(2-methylpropan-2-yl)oxy]bicyclo[1.1.1]pentane-1-carboxylate |
InChI |
InChI=1S/C11H18O3/c1-9(2,3)14-11-5-10(6-11,7-11)8(12)13-4/h5-7H2,1-4H3 |
InChI Key |
ZFKDATVQTZKSHX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC12CC(C1)(C2)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
The synthesis of Methyl 3-(tert-butoxy)bicyclo[1.1.1]pentane-1-carboxylate typically involves the reaction of tert-butanol with cyclopentane carboxylate under suitable reaction conditions . This process can be carried out in both laboratory and industrial settings, with the latter often involving optimized conditions for large-scale production. The reaction conditions usually include the use of appropriate solvents and catalysts to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Methyl 3-(tert-butoxy)bicyclo[1.1.1]pentane-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, where the tert-butoxy group can be replaced by other functional groups using appropriate nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Methyl 3-(tert-butoxy)bicyclo[1.1.1]pentane-1-carboxylate has several scientific research applications:
Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals due to its unique structural properties.
Medicine: It serves as an intermediate in the synthesis of potential drug candidates, particularly those requiring specific structural motifs for activity.
Mechanism of Action
The mechanism by which Methyl 3-(tert-butoxy)bicyclo[1.1.1]pentane-1-carboxylate exerts its effects depends on the specific application. In chemical reactions, its unique bicyclo[1.1.1]pentane structure provides steric hindrance and electronic effects that influence reactivity. The tert-butoxy group can act as a protecting group or a leaving group, depending on the reaction conditions. The molecular targets and pathways involved vary based on the specific reactions and applications.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
Physicochemical Properties
- In contrast, the hydroxymethyl analog () shows improved polarity, enhancing water solubility .
- Stability : The tert-butoxy group is stable under basic conditions but cleaved under acidic conditions (e.g., TFA), whereas CF3 derivatives resist hydrolysis .
- Reactivity : The tert-butoxy group’s steric bulk hinders nucleophilic attacks at the 3-position, whereas the hydroxymethyl group () is prone to oxidation or substitution .
Research Findings and Data Tables
Table 1: Comparative Yields and Purity
Table 2: Spectroscopic Data Highlights
Q & A
Q. Basic
- NMR : ¹H and ¹³C NMR identify bridgehead protons (δ ~2.5–3.5 ppm) and strained carbons. ¹⁹F NMR is essential for difluorinated derivatives .
- HRMS : Confirms molecular ion peaks and isotopic patterns, critical for low-yield intermediates .
- FTIR : Detects functional groups (e.g., ester C=O at ~1700 cm⁻¹) .
What strategies address enantioselective functionalization challenges in BCP derivatives?
Advanced
Chiral resolution via Strecker synthesis (e.g., converting aldehyde 28 to (S)- or (R)-homo-PBPG) enables access to enantiopure BCP-α-amino acids . Direct alkylation of [1.1.1]propellane with magnesium amides and alkyl electrophiles achieves 3-alkyl-BCP-amines with functional group tolerance (e.g., fluorinated or aryl substituents) .
How is the BCP structure applied as a bioisostere in drug design?
Basic
BCP replaces aromatic rings, tert-butyl groups, or alkynes due to its spatial and electronic mimicry. For example, 3-fluorobicyclo[1.1.1]pentylglycine serves as a metabolically stable amino acid analog in peptide therapeutics . Its rigidity improves pharmacokinetic properties by reducing conformational flexibility .
What thermodynamic factors govern the stability of BCP derivatives under acidic/basic conditions?
Advanced
The bridgehead C–H bond’s high BDE (~109 kcal/mol) resists homolytic cleavage but makes acid-mediated decarboxylation prone to ring-opening isomerization (e.g., forming 1,4-pentadien-2-yl anion instead of BCP-carboxylate anion) . Charge density analysis (AIM theory) confirms localized electron density at bridgehead carbons, enhancing resistance to electrophilic attack .
How are computational methods used to predict BCP derivative reactivity?
Advanced
G2/G3 calculations accurately predict BDEs and acidities (e.g., pKa ~408.5 for 1-tert-butyl-BCP) . DFT studies model transition states for functionalization, such as Rh-catalyzed cyclopropanation, guiding reagent selection for improved yields .
What challenges arise in functionalizing BCP derivatives with bulky substituents?
Advanced
Steric hindrance at the bridgehead limits nucleophilic substitution. For example, bromide 26 requires imidazole as a base to mitigate competing elimination . Difluorination via CF₃TMS/NaI benefits from Rh catalysis to stabilize strained intermediates .
How does the tert-butoxy group influence BCP derivative solubility and reactivity?
Basic
The tert-butoxy group enhances solubility in organic solvents (e.g., CDCl₃ for NMR) and acts as a protecting group for carboxylic acids during multi-step syntheses . Its electron-donating effects slightly reduce electrophilicity at the ester carbonyl .
What are the limitations of current BCP synthesis methods?
Q. Advanced
- Low yields : Difluorinated derivatives often yield <50% due to competing pathways .
- Chirality control : Enantioselective methods remain limited to specific substrates (e.g., amino acids) .
- Scalability : Multi-step sequences (e.g., bromide → phosphonate → aldehyde) require optimization for large-scale production .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
